molecular formula C21H19N3O3S B2844396 N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-methoxy-5-methylbenzenesulfonamide CAS No. 873587-60-1

N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-methoxy-5-methylbenzenesulfonamide

Cat. No. B2844396
CAS RN: 873587-60-1
M. Wt: 393.46
InChI Key: SYOJJQOIPVZXJQ-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridines are an important class of fused nitrogen-bridged heterocyclic compounds due to their broad spectrum of biological activity profiles . They have been attracting substantial interest due to their potential pharmaceutical applications .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The synthetic pathways of imidazo[1,2-a]pyridines are assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions . A facile, convenient, environmentally benign, and one-pot synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and in-situ generated phenacyl bromides under microwave irradiation in polyethylene glycol (PEG-400) and water (1:2) has been developed .


Molecular Structure Analysis

The structural elucidation of the synthesized imidazo-pyridine derivatives was performed by different spectroscopic techniques including IR, NMR, and Mass .


Chemical Reactions Analysis

Considerable efforts have been devoted in the past decade to the development of new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core aiming to improve the ecological impact of the classical schemes . The proposed plausible mechanistic pathway includes the initial imine formation as the slowest step, followed by iodine catalyzed tautomerization, intramolecular cyclization, and oxidative aromatization .

Scientific Research Applications

Anticancer Agents

Imidazo[1,2-a]pyridine derivatives, such as the compound , have been discovered as covalent anticancer agents . They have been used in the development of novel KRAS G12C inhibitors, which are potent anticancer agents for KRAS G12C-mutated NCI-H358 cells .

Targeted Covalent Inhibitors (TCIs)

The compound has been used in the development of TCIs for treating cancers . The success of TCIs has spurred the search for novel scaffolds to install covalent warheads .

Drug Prejudice Scaffold

Imidazopyridine is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .

4. Inhibitory Activities against Acetyl Cholinesterase and Butrylcholinesterase New N-(4-(imidazo pyridin-2-yl)phenyl)cinnamamide derivatives have been synthesized and their inhibitory activities against acetyl cholinesterase and butrylcholinesterase have been evaluated .

Inhibitory Activities against Lipoxygenase

The compound has also been evaluated for its inhibitory activities against Lipoxygenase .

6. Treatment of Gastric Ulcers, Diabetes, and Psychosis Some imidazo[1,2-a]pyridinone compounds can be used as drugs to treat gastric ulcers, diabetes, and psychosis .

Treatment of Tumors

These compounds are especially useful in the treatment of tumors .

Construction of N-containing Cyclic Molecules

Iminyl radicals, which are involved in a wide range of synthetic applications, have gained increasing attention recently in synthetic chemistry because of their promising potential in 1,n-HAT-mediated relay processes for the construction of N-containing cyclic molecules .

Mechanism of Action

Target of Action

The compound N-(4-(Imidazo[1,2-a]pyridin-2-yl)phenyl)-2-methoxy-5-methylbenzenesulfonamide, also known as N-(4-{imidazo[1,2-a]pyridin-2-yl}phenyl)-2-methoxy-5-methylbenzene-1-sulfonamide, is a derivative of imidazopyridine . Imidazopyridine derivatives have been found to have a wide range of pharmacological activities . They have been evaluated for their inhibitory activities against acetyl cholinesterase (AChE), butyrylcholinesterase (BChE), and Lipoxygenase (LOX) . These enzymes play crucial roles in various biological processes, making them potential targets for therapeutic intervention.

Mode of Action

Imidazopyridine derivatives are known to interact with their targets (such as ache, bche, and lox) and inhibit their activities . This interaction can lead to changes in the normal functioning of these enzymes, potentially altering various biological processes.

Biochemical Pathways

The inhibition of AChE, BChE, and LOX by imidazopyridine derivatives can affect several biochemical pathways. For instance, AChE and BChE are involved in the breakdown of acetylcholine, a neurotransmitter essential for nerve signal transmission. Inhibition of these enzymes can lead to an increase in acetylcholine levels, affecting neurological functions . On the other hand, LOX is involved in the metabolism of arachidonic acid, a key player in inflammation and immune responses. Inhibition of LOX can therefore impact these processes .

Result of Action

The inhibition of AChE, BChE, and LOX by this compound can lead to various molecular and cellular effects. For instance, it can affect nerve signal transmission due to increased acetylcholine levels, and it can also impact inflammation and immune responses due to altered arachidonic acid metabolism . These effects could potentially be harnessed for therapeutic purposes, such as in the treatment of neurological disorders or inflammatory conditions.

Future Directions

The serious ecological problems nowadays provoke scientists to search environmentally benign synthetic strategies as much as possible . This review summarizes the most effective recent protocols for the eco-friendly metal-free direct formation of derivatives with an imidazo[1,2-a]pyridine skeleton . This will provide new initiatives to the chemists towards the synthesis of imidazo[1,2-a]pyridines and all frequent challenges associated with the reported methods .

properties

IUPAC Name

N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-2-methoxy-5-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3S/c1-15-6-11-19(27-2)20(13-15)28(25,26)23-17-9-7-16(8-10-17)18-14-24-12-4-3-5-21(24)22-18/h3-14,23H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYOJJQOIPVZXJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=C(C=C2)C3=CN4C=CC=CC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-methoxy-5-methylbenzenesulfonamide

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